Cas no 50-47-5 ((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
- 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
- DesipraMine
- [14C]-Desipramine
- [3H]-Desipramine
- 10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz(b,f)azepin
- 5-(3-methylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]az
- Demethylimipramine
- Desimipramine
- Desipramin
- Desmethylimipramine
- Dezipramine
- Dimethylimipramine
- Monodemethylimipramine
- Norimipramine
- Pertofrane
- 5-(3-methylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Treyzafagit
- LS-60421
- KBio2_000921
- Imipramine-M Nor
- Desipraminum [INN-Latin]
- Sertofran
- BDBM35229
- 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-
- Desipramine;Norpramin
- BPBio1_000447
- DTXSID6022896
- Lopac-D-3900
- N-(3-Methylaminopropyl)iminobibenzyl
- DMI 50475
- 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N-methyl-
- Q423288
- 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-1-propanamine #
- NCGC00015340-05
- Desipramine [INN:BAN]
- DESIPRAMINE [HSDB]
- Desipramina
- FT-0666024
- Prestwick0_000343
- SBI-0050346.P004
- KBio2_003489
- NCGC00015340-09
- Norpramine
- 10,11-dihydro-n-methyl-5h-dibenz[b,f]azepine-5-propanamine
- CHEBI:47781
- Lopac0_000358
- BRN 1432747
- STK735144
- AB00053450
- KBioGR_000928
- GTPL2399
- SDCCGSBI-0050346.P005
- HMS3430H03
- DESIPRAMINE [MI]
- Spectrum3_000379
- NCGC00024375-04
- DMI (pharmaceutical)
- KBio2_006057
- CS-8193
- NCGC00015340-04
- NCGC00015340-07
- D01UTL
- 10, 11-Dihydro-N-methyl-5H-dibez[b,f]azepine-5-propanamine
- Pertofrane (TN)
- IMIPRAMINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- (3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine
- (3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine
- CAS-58-28-6
- NCGC00015340-08
- TG537D343B
- C06943
- SCHEMBL34384
- NCGC00015340-10
- Pentofran
- N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylamine
- Pertofrane (Salt/Mix)
- DivK1c_000190
- 10,11-dihydro-5-(3-(methylamino)propyl)-5h-dibenz(b,f)azepine
- KBioSS_000921
- Desipramine (INN)
- NCGC00015340-01
- KBio1_000190
- CCG-118231
- Spectrum2_000091
- 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-propan-1-amine
- 50-47-5
- Prestwick1_000343
- AC-15977
- Desipramina [INN-Spanish]
- desipramin-
- Methylaminopropyliminodibenzyl
- EINECS 200-040-0
- SPBio_002326
- NCGC00015340-22
- ZERO/006017
- Desipramine (D4)
- Prestwick2_000343
- 5H-Dibenzo[b, f]azepine, N-(3-methylaminopropyl)-, 10,11-Dihydro
- KBio3_001357
- DB01151
- SPBio_000042
- 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(methylamino)propyl)-
- (3-(10H,11H-Dibenzo[b,f]azepin-5-yl)propyl)methylamine
- AB00053450_14
- Imipramine, demethyl-
- Norpramin (TN)
- Pertrofane
- Desipramine Hcl
- BRD-K60762818-003-15-3
- DESIPRAMINE [INN]
- NCGC00015340-06
- CCRIS 7091
- 10,11-Dihydro-5-(3-methylaminopropyl)-5H-dibenz(b,f)azepine
- Pertofran (Salt/Mix)
- IDI1_000190
- 10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine
- desipraminum
- BSPBio_000405
- 5-(gamma-Methylaminopropyl)iminodibenzyl
- NCGC00015340-11
- EN300-18293453
- HY-B1272A
- BSPBio_002137
- HMS3742I19
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-[3-(methylamino)propyl]-
- Spectrum4_000314
- 4-(2H-Tetrazol-5-yl)phenylboronicacid
- UNII-TG537D343B
- L001089
- Spectrum5_000833
- NINDS_000190
- Desmethylimipramine;Imipramine,demethyl-;Methylaminopropyliminodibenzyl
- Desimpramine
- Spectrum_000441
- AKOS001681456
- Prestwick3_000343
- NCGC00015340-13
- D07791
- NCGC00015340-02
- DESIPRAMINE [VANDF]
- DESIPRAMINE [WHO-DD]
- NCGC00015340-03
- HSDB 3052
- CHEMBL72
- N-desmethylimipramine
- (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine
- Desipramina (INN-Spanish)
- 3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N-methylpropan-1-amine
- N06AA01
- Desipraminum (INN-Latin)
- NS00010406
- DTXCID902896
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-(methylamino)propyl-
- Desipramine Free Base
- IMIPRAMINE_met001
- BRD-K60762818-003-25-2
- 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride
- BRD-K60762818-003-26-0
- ALBB-025959
-
- MDL: MFCD00242884
- インチ: InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3
- InChIKey: HCYAFALTSJYZDH-UHFFFAOYSA-N
- ほほえんだ: CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
計算された属性
- せいみつぶんしりょう: 266.17800
- どういたいしつりょう: 266.178299
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.047 g/cm3
- ゆうかいてん: 212°C
- ふってん: 407.4°C at 760 mmHg
- フラッシュポイント: 160.5°C
- 屈折率: 1.5200 (estimate)
- PSA: 15.27000
- LogP: 3.98870
- ようかいせい: 未確定
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine セキュリティ情報
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019092831-1g |
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine |
50-47-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
A2B Chem LLC | AG25248-10g |
DESIPRAMINE |
50-47-5 | 95% | 10g |
$706.00 | 2024-04-19 | |
A2B Chem LLC | AG25248-50g |
DESIPRAMINE |
50-47-5 | 95% | 50g |
$940.00 | 2024-04-19 | |
Enamine | EN300-18293453-0.05g |
(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine |
50-47-5 | 0.05g |
$148.0 | 2023-09-19 | ||
A2B Chem LLC | AG25248-1g |
DESIPRAMINE |
50-47-5 | 95% | 1g |
$565.00 | 2024-04-19 |
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine 関連文献
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
-
E. Bishop,W. Hussein Analyst 1984 109 73
-
Suresh Kumar Kailasa,Hui-Fen Wu Analyst 2012 137 1629
-
Pablo Taboada,David Attwood,Juan M. Ruso,Manuel García,Víctor Mosquera Phys. Chem. Chem. Phys. 2000 2 5175
-
Mohammad Soltani,Brandon L. Mash,Julian Henseler,Sharhzad Badri,Matthias Zeller,E. Alan Salter,Andrzej Wierzbicki,Alexandra C. Stenson,James H. Davis Chem. Commun. 2019 55 13546
-
Ali A. Ensafi,Ali R. Allafchian,M. Saraji,S. Z. Mirahmadi Zare Anal. Methods 2011 3 463
-
Alexander N. Khramov,Julie A. Stenken Analyst 1999 124 1027
-
Joanna Wi?niewska,Grzegorz Wrzeszcz,Marzanna Kurzawa,Rudi van Eldik Dalton Trans. 2012 41 1259
-
Carmina Vejar-Vivar,María Teresa García-Valverde,Claudia Mardones,Rafael Lucena,Soledad Cárdenas RSC Adv. 2021 11 22683
-
Somayeh Tajik,Hadi Beitollahi,Mohammad Reza Aflatoonian,Bita Mohtat,Behnaz Aflatoonian,Iran Sheikh Shoaie,Mohammad A. Khalilzadeh,Marzieh Ziasistani,Kaiqiang Zhang,Ho Won Jang,Mohammadreza Shokouhimehr RSC Adv. 2020 10 15171
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amineに関する追加情報
Introduction to (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine and Its Applications in Modern Chemistry
Chemistry continues to evolve with the discovery and synthesis of novel compounds that push the boundaries of pharmaceutical and biochemical research. One such compound, with the CAS number 50-47-5, has garnered significant attention in recent years due to its unique structural properties and potential applications. This compound, formally known as (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine, represents a fascinating example of how intricate molecular structures can be engineered for specific functionalities.
The molecular framework of this compound is characterized by its complex cyclic structure, which includes a tricyclic backbone with multiple substituents. This intricate arrangement not only makes it a subject of academic interest but also opens up possibilities for diverse applications in drug development and biochemical studies. The presence of azatricyclic moieties and long alkenyl chains suggests potential interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been a surge in research focused on developing new therapeutic agents that can modulate biological pathways effectively. The compound (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine has emerged as a promising candidate in this context due to its unique chemical properties. Studies have begun to explore its potential role in inhibiting specific enzymes and receptors that are implicated in various diseases. For instance, preliminary research indicates that this compound may interact with enzymes involved in inflammation and oxidative stress pathways.
The synthesis of such complex molecules is no small feat and requires meticulous planning and execution. Advanced synthetic techniques are employed to construct the tricyclic core and attach the appropriate substituents while maintaining high yields and purity. The use of sophisticated analytical methods like NMR spectroscopy and mass spectrometry is crucial for characterizing the compound's structure and confirming its identity.
One of the most intriguing aspects of this compound is its potential application in the field of drug design. The azatricyclic moiety is particularly noteworthy as it can mimic natural amino acids while introducing unique chemical functionalities. This characteristic makes it an attractive scaffold for designing molecules that can interact with biological targets in novel ways. Furthermore, the long alkenyl chain provides flexibility and can be tailored to optimize solubility and bioavailability.
The pharmaceutical industry is always on the lookout for new compounds that can address unmet medical needs. The compound (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine holds promise as a lead compound for further development into novel therapeutic agents. Its unique structural features suggest that it could be modified to enhance its pharmacological properties while minimizing side effects.
Research into this compound is also contributing to our understanding of how molecular structure influences biological activity. By studying how different substituents affect the compound's interactions with biological targets, scientists can gain insights into the principles governing drug design. These insights are invaluable for developing new drugs that are more effective and have fewer adverse effects.
As the field of chemistry continues to advance, compounds like (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine will play a crucial role in shaping future therapeutic strategies. Their complex structures offer untapped potential for innovation in drug development and biochemical research. By leveraging cutting-edge synthetic methods and analytical techniques, scientists are paving the way for new discoveries that could revolutionize medicine.
The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one provide hope for breakthroughs that can improve human health significantly。 As research progresses, we can expect to see more derivatives of (CAS no 50-47-5) being explored, each bringing us closer to finding new treatments for various diseases.
50-47-5 ((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine) 関連製品
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 72-69-5(Nortriptyline)
- 479-59-4(Julolidine)
- 303-49-1(3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 708225-07-4(ethyl (1,3-dioxaindan-5-yl)carbamoylformate)
- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)
- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)
- 1699598-26-9(Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)



